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Compound of Interest

Compound Name: D-Sorbitol-13C6

Cat. No.: B1147032 Get Quote

An In-Depth Technical Guide to D-Sorbitol-13C6
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on D-Sorbitol-13C6, a stable

isotope-labeled sugar alcohol crucial for metabolic research and as an internal standard in

mass spectrometry. This document outlines its chemical properties, synthesis, and a detailed

experimental protocol for its application in metabolic flux analysis.

Core Properties of D-Sorbitol-13C6
D-Sorbitol-13C6 is a form of D-Sorbitol where all six carbon atoms are replaced with the heavy

isotope ¹³C. This labeling makes it an invaluable tracer for studying metabolic pathways without

the use of radioactive materials.[1][2]
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Property Value Source(s)

CAS Number 121067-66-1 [1][3][4][5][6]

Molecular Formula ¹³C₆H₁₄O₆ [6][7]

Molecular Weight 188.13 g/mol [1][4][5][6][7]

Synonyms
D-Glucitol-¹³C₆, D-[UL-

¹³C₆]glucitol
[4][5][7]

Form Solid [1]

Melting Point 98-100 °C

Isotopic Purity ≥98% [4][6]

Synthesis and Production
The production of D-Sorbitol-13C6 is primarily achieved through the reduction of uniformly

labeled D-Glucose-¹³C₆.[3] In this chemical synthesis, the aldehyde group at the C1 position of

glucose is converted into a primary alcohol group, yielding sorbitol.[3] Catalytic hydrogenation

is a common method for this reduction.[3]

Alternatively, enzymatic methods using aldose reductase can be employed.[3] This enzyme

catalyzes the reduction of glucose to sorbitol, and by providing D-Glucose-¹³C₆ as the

substrate, D-Sorbitol-¹³C₆ can be synthesized with high specificity.[3] The precursor, D-

Glucose-¹³C₆, is typically produced biologically by growing photosynthetic organisms like algae

in an environment where the only carbon source is ¹³CO₂.[3]

Applications in Research
D-Sorbitol-¹³C₆ is a critical tool in metabolic research and drug development. Its primary

applications include:

Metabolic Flux Analysis: As a stable isotope tracer, it allows researchers to track the flow of

carbon atoms through various metabolic pathways, such as the polyol pathway.[2][3]

Biomolecular NMR: Its isotopic enrichment is suitable for nuclear magnetic resonance

studies.[4][5]
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Internal Standard: In mass spectrometry-based analyses, it serves as an internal standard

for the accurate quantification of unlabeled D-Sorbitol and related metabolites.[2]

Experimental Protocol: Metabolic Flux Tracing in
Osteoclasts
The following protocol details the use of D-Sorbitol-13C6 for tracing sugar utilization and

transport in bone-resorbing osteoclasts.[2] This method is adaptable for other cell types with

potential optimization.[2]

1. Reagents and Materials:

D-Sorbitol-¹³C₆

Mature osteoclasts (derived from murine bone marrow macrophages)

M-CSF (30ng/mL) and RANKL (50ng/mL)

Glucose-free α-MEM supplemented with 10% dialyzed FBS

LC-MS/MS system with appropriate internal standards[2]

2. Osteoclast Differentiation:

Isolate mouse bone marrow macrophages and differentiate them in α-MEM containing M-

CSF and RANKL for 5 days until mature, multinucleated osteoclasts form.

To reduce the background of unlabeled carbon, switch the cells to a glucose-free medium 6-

12 hours before starting the labeling experiment.[2]

3. Tracer Treatment:

Prepare a 1-5 mM solution of D-Sorbitol-¹³C₆ in glucose-free α-MEM with 10% dialyzed FBS.

The optimal concentration should be determined empirically to avoid affecting the osmotic

balance of the cells.[2]
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Add the tracer medium to the cells and incubate at 37°C and 5% CO₂. Incubation time can

range from 1 to 4 hours, depending on the desired flux resolution. For dynamic flux analysis,

collecting samples at multiple time points is recommended.[2]

4. Metabolite Extraction:

Rapidly wash the cells with cold PBS.

Quench the metabolic activity by adding cold 80% methanol (pre-chilled to -80°C).

Scrape the cells and transfer the lysate to microcentrifuge tubes.

Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.

Collect the supernatant, which contains the metabolites, for LC-MS/MS analysis. Store

samples at -80°C to prevent degradation.[2]

5. LC-MS/MS Analysis:

Analyze the labeled metabolites using a triple quadrupole LC-MS/MS system in negative ESI

mode.

Monitor the mass transitions of both ¹³C-labeled and unlabeled sugars and their derivatives

(e.g., glucose, fructose, sorbitol, G6P).

Normalize the data to protein content or cell number for accurate quantification.[2]
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Caption: Experimental workflow for metabolic flux tracing using D-Sorbitol-13C6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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